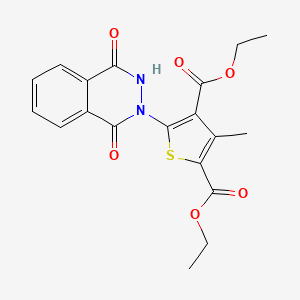
N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, commonly known as MTIP, is a small molecule that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. MTIP is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation. MTIP has been shown to have high affinity and selectivity for the mu-opioid receptor, making it a promising candidate for the development of novel pain medications.
Aplicaciones Científicas De Investigación
Oxidovanadium(V) and Dioxidomolybdenum(VI) Complexes with Antibacterial Activity
The formation of oxidovanadium(V) and dioxidomolybdenum(VI) complexes using isonicotinamide derivatives showcases the potential of these compounds in medicinal chemistry. The antibacterial activity of these complexes, as evidenced by their efficacy in microbial inhibition, suggests that isonicotinamide derivatives could play a crucial role in the development of new antibacterial agents, contributing to the field of pharmaceuticals and healthcare (Sang et al., 2020).
Rh(III)-Catalyzed Directed C-H Olefination
The use of N-methoxybenzamides, related to isonicotinamide structure, in Rh(III)-catalyzed oxidative olefination highlights the importance of such compounds in organic synthesis. The internal oxidant role of the N-O bond in this process underlines the versatility of isonicotinamide derivatives in facilitating selective and high-yielding chemical transformations, which is pivotal for the advancement of synthetic methodologies (Rakshit et al., 2011).
Propiedades
IUPAC Name |
N-methoxy-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-15-13-11(14)8-2-4-12-10(6-8)16-9-3-5-17-7-9/h2,4,6,9H,3,5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIABQCQYZSDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=CC(=NC=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2477507.png)
amine](/img/structure/B2477508.png)




![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)
![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)

![(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2477522.png)

![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)
![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)
